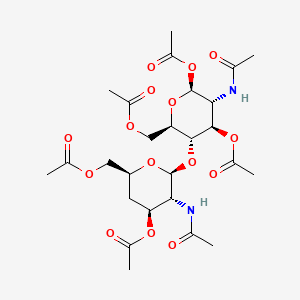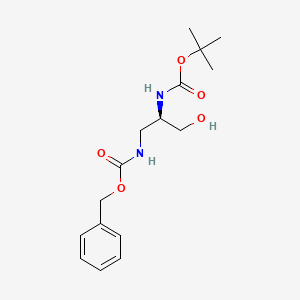
4-Deoxy-|A-D-chitobiose Peracetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Deoxy-|A-D-chitobiose Peracetate is a bioactive compound . It has a molecular weight of 618.58 and a molecular formula of C26H38N2O15 .
Molecular Structure Analysis
The molecular structure of 4-Deoxy-|A-D-chitobiose Peracetate contains 82 bonds in total, including 44 non-H bonds, 7 multiple bonds, 16 rotatable bonds, 7 double bonds, 2 six-membered rings, 5 aliphatic esters, 2 aliphatic secondary amides, and 3 aliphatic ethers .Physical And Chemical Properties Analysis
4-Deoxy-|A-D-chitobiose Peracetate is a solid substance that is soluble in chloroform and methanol . It should be stored at -20° C .Wissenschaftliche Forschungsanwendungen
Chemical Modifications and Derivatives
4-Deoxy-α-D-chitobiose peracetate, a derivative of chitobiose, has been explored in various chemical modifications. For instance, large-scale preparation of peracetylated chitobiose, which is convertible into N, N'-diacetylchitobiose, demonstrates its potential as an intermediate for synthesizing enzyme inhibitors (Terayama, Takahashi, & Kuzuhara, 1993). Another study detailed the synthesis of a di-N-acetylchitobiose asparagine derivative, a process involving the peracetylated form of chitobiose (Spinola & Jeanloz, 1970).
Biopolymer Research and Applications
Chitosan derivatives, closely related to chitobiose, have found applications in heavy metal retention, highlighting their potential in environmental applications. Studies have explored the synthesis and applications of chitosan mercaptanes as heavy metal retention agents, emphasizing the utility of chitosan and its derivatives in environmental remediation (Cardenas, Orlando, & Edelio, 2001).
Medical and Biomedical Research
In medical research, derivatives of chitobiose have been used in monitoring diseases. For example, a study on Gaucher patients utilized a novel substrate, 4MU-deoxychitobiose, to improve the chitotriosidase activity assay, which is crucial for laboratory monitoring of Gaucher patients (Schoonhoven et al., 2007). Chitosan, derived from chitin like chitobiose, has been extensively studied for its biomedical applications, including as an adhesive, due to its biocompatibility and non-toxicity (Mati-Baouche et al., 2014).
Bioconversion and Industrial Uses
Chitinase, an enzyme that can act on chitin derivatives like chitobiose, has been researched for its potential in bioconversion of chitin waste. A study on Bacillus licheniformis chitinase highlighted its suitability for converting chitin waste into value-added products (Songsiriritthigul et al., 2010). Additionally, the potential of chitosan-based hydrogels, derived from chitin, in various applications has been reported, focusing on their improved swelling and mechanical properties (Borzacchiello et al., 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPIQIXAEQMDPR-ZKCIHQBLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747484 |
Source


|
| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Deoxy-|A-D-chitobiose Peracetate | |
CAS RN |
1228931-51-8 |
Source


|
| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)
![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581547.png)










